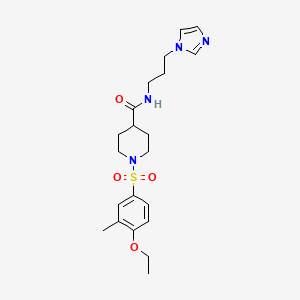
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, also known as VU0650786, is a novel small molecule inhibitor that has been developed for research purposes. The compound has shown promising results in various studies and has the potential to be used in future research.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is related to its ability to bind to specific receptors in the brain and inhibit their activity. The compound has been shown to be selective for certain types of receptors, which makes it a valuable tool for studying the function of these receptors in various physiological processes.
Biochemical and Physiological Effects
Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. It has also been shown to modulate the activity of specific neurotransmitter receptors in the brain, which may be important for understanding the underlying mechanisms of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in laboratory experiments is its selectivity for specific receptors. This allows researchers to study the function of these receptors in isolation, without interference from other receptors in the brain. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is that it may not be effective in all experimental settings, and its effects may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. One area of interest is in the development of new drugs that target specific enzymes that are involved in disease processes. Another potential direction is in the study of specific neurotransmitter receptors in the brain, which may have implications for the treatment of various neurological disorders. Additionally, further research may be needed to fully understand the potential advantages and limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in laboratory experiments.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and the final product is obtained through purification and characterization techniques. The exact details of the synthesis method are proprietary information and are not publicly available.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been studied extensively for its potential use in various scientific research applications. One of the primary areas of interest is in the field of neuroscience, where the compound has shown promise as a tool for studying the function of specific neurotransmitter receptors in the brain. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has also been studied for its potential use in drug discovery, as it has been shown to be effective in inhibiting certain enzymes that are involved in disease processes.
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)19-8-6-5-7-16(19)3)14-18-13-17-12-15(2)9-10-20(17)23-21(18)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDZSKRQOLJRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)



